3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone
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Overview
Description
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is an organic compound that features a propanone backbone with a 2,4-difluoroanilino group and a 3,4-dimethoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2,4-difluoroaniline, is reacted with a suitable reagent to introduce the 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction.
Formation of the Propanone Backbone: The intermediate product is then subjected to a Friedel-Crafts acylation reaction to introduce the propanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the 2,4-difluoroanilino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichloroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone: Similar structure but with chlorine atoms instead of fluorine.
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-butanone: Similar structure but with a butanone backbone instead of propanone.
Uniqueness
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-difluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXNMLDPRNTDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763116-77-4 |
Source
|
Record name | 3-(2,4-DIFLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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